molecular formula C18H11NO3 B5682456 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one

3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5682456
M. Wt: 289.3 g/mol
InChI Key: ZKACPZVIVJHAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound with a furan ring and an indole ring. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one varies depending on its application. In cancer, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which is involved in regulating cell cycle arrest and apoptosis. In inflammation, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one inhibits the activity of the transcription factor NF-κB, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Oxindole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties, which can protect cells from oxidative stress and damage. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method. It can also be easily modified to produce analogs with improved activity or specificity. However, one limitation is its low solubility in water, which can make it difficult to use in certain assays. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one. One direction is the development of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one analogs with improved activity or specificity for certain diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one, which can provide insight into its efficacy and safety in humans. Additionally, the study of the mechanism of action of 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one in various diseases can provide new targets for drug development.

Synthesis Methods

Oxindole can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine with a carbonyl compound in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

Oxindole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, 3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2-hydroxy-5-phenylfuran-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-16(12-8-4-5-9-14(12)19-17)13-10-15(22-18(13)21)11-6-2-1-3-7-11/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKACPZVIVJHAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)O)C3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-(2-oxo-5-phenylfuran-3(2H)-ylidene)-1,3-dihydro-2H-indol-2-one

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